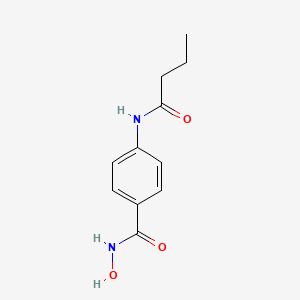
4-(butanoylamino)-N-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(butanoylamino)-N-hydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butanoylamino group attached to the benzene ring and a hydroxy group attached to the amide nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(butanoylamino)-N-hydroxybenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with butanoyl chloride in the presence of a base such as pyridine. This reaction forms 4-(butanoylamino)benzoic acid.
Hydroxylation: The next step involves the hydroxylation of the amide nitrogen. This can be achieved by reacting 4-(butanoylamino)benzoic acid with hydroxylamine hydrochloride in the presence of a base like sodium acetate. The reaction is typically carried out in an aqueous medium at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(butanoylamino)-N-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The benzene ring in this compound can undergo electrophilic substitution reactions. For example, nitration or halogenation can introduce nitro or halogen groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Nitrobenzamides or halogenated benzamides.
Wissenschaftliche Forschungsanwendungen
4-(butanoylamino)-N-hydroxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(butanoylamino)-N-hydroxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(butanoylamino)-2-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxy group.
4-(butanoylamino)-N-methylbenzamide: Similar structure but with a methyl group instead of a hydroxy group.
4-(butanoylamino)-N-ethylbenzamide: Similar structure but with an ethyl group instead of a hydroxy group.
Uniqueness
4-(butanoylamino)-N-hydroxybenzamide is unique due to the presence of the hydroxy group on the amide nitrogen. This functional group can significantly influence the compound’s reactivity and biological activity, making it distinct from its analogs. The hydroxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications.
Eigenschaften
CAS-Nummer |
656261-22-2 |
|---|---|
Molekularformel |
C11H14N2O3 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
4-(butanoylamino)-N-hydroxybenzamide |
InChI |
InChI=1S/C11H14N2O3/c1-2-3-10(14)12-9-6-4-8(5-7-9)11(15)13-16/h4-7,16H,2-3H2,1H3,(H,12,14)(H,13,15) |
InChI-Schlüssel |
WASGGDMUCRMECJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NO |
Sequenz |
X |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



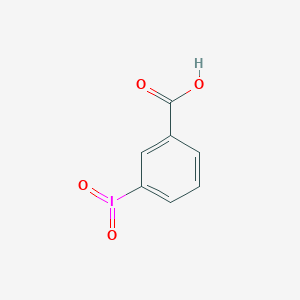



![6-[(2-bromoacetyl)amino]-N-phenylhexanamide](/img/structure/B3063351.png)

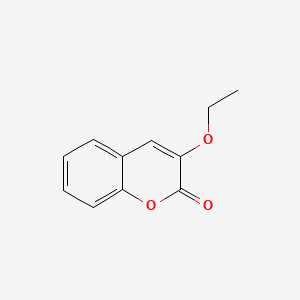
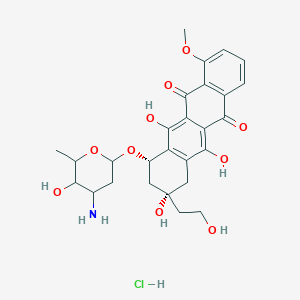
![2-[4-(4-carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide](/img/structure/B3063367.png)
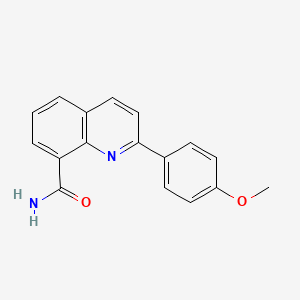
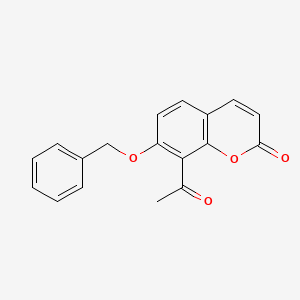

![N-[2-(hydroxyamino)-2-oxoethyl]-4-methoxybenzamide](/img/structure/B3063398.png)
